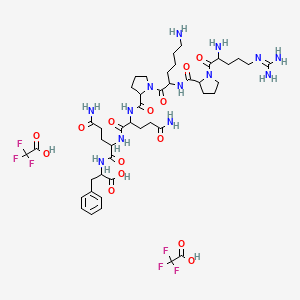

Substance P (1-7) ditrifluoroacetate

Description

Historical Context and Discovery of Substance P and its Active Metabolites

The journey to understanding Substance P (1-7) begins with the discovery of its precursor, Substance P. In 1931, Ulf von Euler and John H. Gaddum first identified Substance P as a tissue extract capable of inducing intestinal contractions in vitro. wikipedia.orguclouvain.bepancreapedia.org For decades following its discovery, research focused on its distribution and broad biological activities. wikipedia.org A pivotal moment came in 1971 when the eleven-amino-acid structure of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) was elucidated. wikipedia.org

Further investigations into the metabolism of Substance P revealed that it is broken down into smaller peptide fragments. nih.gov Initially, these fragments were considered inactive byproducts. However, subsequent research challenged this assumption. In the early 1980s, studies began to demonstrate that N-terminal fragments of SP, such as SP(1-7), possessed their own distinct biological activities. diva-portal.orgnih.gov It was discovered that SP(1-7) could produce antinociceptive effects, a stark contrast to the pronociceptive actions of the full-length SP molecule. diva-portal.orgnih.gov This finding was crucial as it suggested that the metabolic processing of SP was not merely a mechanism of inactivation but a pathway for generating new, functionally distinct signaling molecules.

Biochemical Genesis and Endogenous Formation of Substance P (1-7)

The degradation of Substance P in vivo is a complex process involving several peptidases that cleave the peptide at specific sites. nih.govnih.gov This enzymatic action leads to the generation of a variety of N-terminal and C-terminal fragments. diva-portal.org The formation of SP(1-7) occurs through the cleavage of the peptide bond between Phenylalanine-7 and Phenylalanine-8 of the Substance P sequence. nih.govportico.org This specific cleavage results in the N-terminal heptapeptide (B1575542) fragment Arg-Pro-Lys-Pro-Gln-Gln-Phe. diva-portal.org

Several enzymes have been identified as being capable of generating the SP(1-7) fragment. A key enzyme is a specific Substance P endopeptidase (SPE) that has been purified from various tissues, including the rat spinal cord, human cerebrospinal fluid (CSF), and different brain regions. diva-portal.org This enzyme predominantly cleaves the Phe7-Phe8 and Phe8-Gly9 bonds of Substance P, leading to the formation of SP(1-7) and SP(1-8) as major products. nih.govdiva-portal.org

Another important enzyme implicated in the metabolism of Substance P is Neutral Endopeptidase (NEP), also known as endopeptidase-24.11. pancreapedia.orgportico.org Studies have shown that this enzyme can cleave Substance P at multiple sites, including the Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10 bonds, contributing to the formation of SP(1-7). portico.org Angiotensin-converting enzyme (ACE) has also been shown to be involved in the degradation of Substance P. pancreapedia.orgnih.gov

| Enzyme | Primary Cleavage Site on Substance P | Tissue/Fluid Source |

|---|---|---|

| Substance P Endopeptidase (SPE) | Phe7-Phe8 and Phe8-Gly9 | Rat spinal cord, human cerebrospinal fluid, rat brain regions nih.govdiva-portal.org |

| Neutral Endopeptidase (NEP/Endopeptidase-24.11) | Gln6-Phe7, Phe7-Phe8, Gly9-Leu10 | Mouse spinal cord synaptic membranes, Glioma C6 cells portico.org |

| Angiotensin-Converting Enzyme (ACE) | General degradation of Substance P | General pancreapedia.orgnih.gov |

Neuroanatomical Distribution and Cellular Localization of Substance P (1-7)

The distribution of Substance P (1-7) is intrinsically linked to the presence of both its parent peptide, Substance P, and the enzymes responsible for its formation. Substance P itself is widely distributed throughout the central and peripheral nervous systems. nih.govnih.gov High concentrations are found in areas associated with pain transmission, such as the dorsal horn of the spinal cord, as well as in various brain regions including the basal ganglia, hippocampus, and hypothalamus. nih.govnih.gov

Given that SP(1-7) is a metabolite, its presence is expected in regions with high concentrations of SP and active metabolic enzymes. Indeed, the N-terminal fragment SP(1-7) has been found to be abundant in the dorsal spinal cord. diva-portal.org The presence of a Substance P-hydrolyzing endopeptidase in human cerebrospinal fluid further supports the formation of SP(1-7) within the human central nervous system. nih.gov

Conceptual Framework of Differential Activities between Substance P and its N-Terminal Fragment

A central concept in understanding the significance of Substance P (1-7) is its functional divergence from the full-length Substance P. diva-portal.org While C-terminal fragments of Substance P often mimic the effects of the parent peptide, the N-terminal fragments can have distinct and frequently opposing actions. diva-portal.orgmdpi.com

The classical effects of Substance P, such as vasodilation, neurogenic inflammation, and pain transmission, are primarily mediated through the activation of the neurokinin-1 (NK1) receptor. wikipedia.orguclouvain.benih.gov The C-terminal region of Substance P is critical for binding to and activating this receptor. nih.gov

In contrast, Substance P (1-7) does not bind with high affinity to the NK1 receptor. nih.govjneurosci.org Instead, it is proposed to interact with its own specific binding sites, which are distinct from the classical tachykinin receptors. jneurosci.org This differential receptor interaction is the basis for their contrasting biological activities. For instance, while Substance P is pronociceptive, SP(1-7) exhibits antinociceptive, or pain-alleviating, properties. diva-portal.orgnih.gov Furthermore, SP(1-7) has been shown to inhibit some of the actions of Substance P, such as SP-induced biting and scratching behaviors and vasodilation, suggesting a modulatory role. diva-portal.org

| Characteristic | Substance P (Full-Length) | Substance P (1-7) |

|---|---|---|

| Primary Receptor Interaction | Neurokinin-1 (NK1) Receptor wikipedia.orgnih.gov | Specific, non-NK1 binding sites jneurosci.org |

| Effect on Nociception (Pain) | Pronociceptive (promotes pain) wikipedia.orgnih.gov | Antinociceptive (reduces pain) diva-portal.orgnih.gov |

| Effect on Vasodilation | Potent vasodilator wikipedia.org | Can inhibit SP-induced vasodilation diva-portal.org |

| Active Peptide Region for Primary Effect | C-terminus nih.gov | N-terminus nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C45H67F6N13O14 |

|---|---|

Molecular Weight |

1128.1 g/mol |

IUPAC Name |

2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H65N13O10.2C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;2*3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);2*(H,6,7) |

InChI Key |

MBHOEIWLNSWRPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Ii. Molecular and Cellular Mechanisms of Action of Substance P 1 7 Ditrifluoroacetate

Intracellular Signal Transduction Pathways Modulated by Substance P (1-7)

Upon binding to its specific sites, Substance P (1-7) triggers intracellular signaling cascades that ultimately mediate its biological effects. A key pathway implicated in its mechanism of action is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial in transducing extracellular signals into cellular responses. mdpi.comnih.gov The activation of these kinases, particularly through phosphorylation, plays a significant role in various cellular processes.

Research has demonstrated that Substance P (1-7) can modulate MAPK signaling, specifically by inhibiting the phosphorylation of ERK. nih.gov In a study examining capsaicin-induced nociception, intraplantar injection of capsaicin (B1668287) led to an increase in ERK phosphorylation in the dorsal spinal cord. nih.gov Intrathecal administration of Substance P (1-7) was found to inhibit this capsaicin-induced ERK phosphorylation in a dose-dependent manner. nih.gov This inhibitory effect was reversed by a Substance P (1-7) antagonist, confirming the specificity of the action. nih.gov Notably, Substance P (1-7) did not affect the phosphorylation of p38 or JNK in this model, highlighting a specific action on the ERK cascade. nih.gov

Interactive Table: Effect of Substance P (1-7) on Capsaicin-Induced ERK Phosphorylation

| Treatment | Spinal ERK Phosphorylation | Nociceptive Behavior |

| Capsaicin | Increased | Increased |

| Capsaicin + Substance P (1-7) | Inhibited | Attenuated |

| Capsaicin + Substance P (1-7) + SP(1-7) Antagonist | Restored | Restored |

| This table summarizes the findings from a study on capsaicin-induced nociception in mice. nih.gov |

Effects on Second Messenger Systems and Ion Channels (e.g., TRPV1)

The activation of neurokinin receptors (NKRs) by tachykinins like Substance P typically stimulates the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP) second messenger systems. This activation is a critical step in mediating complex neuronal signaling pathways. While the direct and independent effects of Substance P (1-7) on these second messenger systems are still under detailed investigation, its influence on ion channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1), is noteworthy.

TRPV1 channels, which are non-selective cation channels with a preference for calcium ions, are crucial for nociception and pain signaling. Their activity can be modulated by a variety of stimuli, including heat, protons, and chemical ligands. Research indicates that TRPV1-dependent neuronal sensitization can facilitate the release of Substance P from sensory neurons, suggesting a feedback loop where the neuropeptide and the ion channel influence each other's activity. Although direct modulation of TRPV1 by Substance P (1-7) specifically is an area for further research, the established relationship between Substance P and TRPV1 provides a framework for understanding potential interactions.

Influence on Calcium Homeostasis and Signaling Dynamics

The influx of calcium ions is a pivotal event in cellular signaling, triggering a multitude of downstream processes. Substance P is known to induce a significant influx of calcium into the cytosol upon binding to its receptor. This rapid increase in intracellular calcium is a hallmark of its activity. Given that Substance P (1-7) can modulate neuronal activity, it is plausible that it also influences calcium homeostasis and signaling dynamics, potentially through indirect mechanisms or by modulating the activity of channels like TRPV1 that gate calcium entry.

Interactions with Neurotransmitter Systems

Substance P (1-7) demonstrates significant cross-talk with major neurotransmitter systems, including the dopaminergic, glutamatergic, and endogenous opioid systems. These interactions underscore its role as a neuromodulator with broad physiological implications.

Influence on Glutamatergic Neurotransmission, specifically NMDA Receptor Activity

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key player in excitatory neurotransmission and synaptic plasticity. Substance P is known to modulate NMDA receptor responses. For instance, in the lamprey spinal cord, Substance P potentiates cellular responses to NMDA. While direct evidence for Substance P (1-7) specifically targeting NMDA receptors is still being gathered, the broader interactions of tachykinins with the glutamatergic system are well-documented. Activation of NMDA receptors can lead to the release of Substance P, suggesting a reciprocal relationship. In some contexts, the synaptic depression induced by Substance P is not blocked by an NMDA receptor antagonist, indicating that its effects on glutamatergic transmission can be independent of NMDA receptor activity.

Cross-Talk with Endogenous Opioid Systems and Receptor Activation

A significant area of research is the interaction between Substance P (1-

Iii. Pharmacological and Physiological Research of Substance P 1 7 Ditrifluoroacetate in Preclinical Models

Investigation of Antinociceptive and Analgesic Effects

Contrary to its parent molecule, Substance P (1-7) has been shown to possess antinociceptive properties, making it a subject of significant interest in pain research. diva-portal.orgbiomolther.org It is believed to exert its effects by binding to specific sites that are distinct from the classical neurokinin-1 (NK1) receptor targeted by full-length Substance P. diva-portal.org

Attenuation of Mechanical Allodynia and Thermal Hypersensitivity

Preclinical studies across different animal models of neuropathic pain have demonstrated the efficacy of Substance P (1-7) in alleviating key symptoms like mechanical allodynia and thermal hypersensitivity.

In models of neuropathic pain, such as those induced by chronic constriction injury (CCI) or in diabetic mice, Substance P (1-7) has shown the ability to reduce hypersensitivity to both mechanical and thermal stimuli. diva-portal.orgnih.gov For instance, research indicates that Substance P (1-7) can alleviate thermal and mechanical hypersensitivity in multiple animal models of neuropathic pain. diva-portal.org The administration of Substance P has been observed to attenuate mechanical allodynia in a time-dependent manner in the CCI model. nih.govresearchgate.net This effect is often associated with the modulation of key signaling molecules involved in pain processing. One proposed mechanism is the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation, a key marker in neuropathic pain pathways. biomolther.orgnih.gov Studies have shown that the reduction in mechanical allodynia by Substance P is accompanied by a decrease in phospho-ERK levels in the spinal cord. nih.gov

| Preclinical Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Diabetic Neuropathy (Mice) | Antihyperalgesia | Substance P (1-7) was found to alleviate thermal hypersensitivity. | diva-portal.org |

| Chronic Constriction Injury (CCI) (Mice) | Anti-allodynia | Intravenously administered Substance P attenuated mechanical allodynia, with effects peaking at 1 day post-injection. | nih.govresearchgate.net |

| Spared Nerve Injury (SNI) (Mice) | Reduction in mechanical and thermal hypersensitivity | A conjugate of Substance P demonstrated a long-lasting alleviation of mechanical allodynia and thermal hypersensitivity. | biorxiv.org |

| Inflammatory Pain (Carrageenan-induced) (Rat) | Inhibition of allodynia and hyperalgesia | Supraspinal injection of Substance P showed a clear inhibition of both mechanical allodynia and heat hyperalgesia. | researchgate.net |

Role in Descending Pain Modulatory Pathways

The descending pain modulatory system, originating from brainstem structures like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), plays a crucial role in the endogenous control of pain. diva-portal.orgnih.gov This system can either inhibit or facilitate nociceptive signals at the spinal cord level. nih.gov Evidence suggests that Substance P and its fragments are involved in this complex regulatory network. While full-length Substance P injected into the PAG can produce potent analgesia, its fragment Substance P (1-7) is also implicated in these modulatory effects. nih.gov The PAG and RVM are key relay structures in descending pain modulation. diva-portal.org The system involves two main types of neurons, ON-cells and OFF-cells, which respectively enhance or inhibit nociceptive transmission. diva-portal.org Substance P can influence these pathways, potentially through interactions with other neurotransmitter systems, including the opioid and endocannabinoid systems. nih.govphysio-pedia.com

Potentiation of Opioid Analgesia and Modulation of Opioid Tolerance

One of the most significant findings regarding Substance P (1-7) is its interaction with the opioid system. It has been shown to potentiate the analgesic effects of opioids like morphine and to attenuate the development of tolerance to these drugs. diva-portal.orgnih.gov

Pre-treatment with Substance P (1-7) has been found to reduce the development of chronic morphine tolerance in rats. nih.gov This modulation is thought to involve other neuropeptide systems, as studies have shown that Substance P (1-7) alters the levels of dynorphin (B1627789) B and nociceptin (B549756)/orphanin FQ in brain regions critical for opioid tolerance and analgesia. nih.govdiva-portal.org Furthermore, research indicates that during morphine tolerance and withdrawal, the levels of Substance P (1-7) and the activity of the enzyme that produces it, Substance P endopeptidase, are significantly increased in key brain areas. diva-portal.org This suggests an endogenous role for Substance P (1-7) in modulating opioid dependence. diva-portal.org In morphine-dependent rats, pretreatment with Substance P (1-7) was found to inhibit the intensity of withdrawal behaviors. diva-portal.org In contrast to the development of tolerance seen with repeated opioid administration, some studies with chimeric peptides containing both opioid and Substance P domains show a lack of tolerance development, suggesting that co-activation of these receptor systems is crucial for maintaining opioid responsiveness. pnas.org

| Experimental Context | Effect of Substance P (1-7) | Associated Mechanisms | Reference |

|---|---|---|---|

| Chronic Morphine Treatment (Rats) | Reduced development of morphine tolerance | Altered levels of dynorphin B and nociceptin/orphanin FQ in the nucleus accumbens, substantia nigra, VTA, and frontal cortex. | nih.gov |

| Morphine Tolerance and Withdrawal (Rats) | Inhibited intensity of withdrawal behaviors | Increased levels of SP(1-7) and Substance P endopeptidase activity in brain regions associated with opioid dependence. Stimulated dopamine (B1211576) release in the nucleus accumbens. | diva-portal.org |

| Morphine Analgesia (General) | Potentiation of analgesia | The fragment can potentiate morphine's analgesic effects. | diva-portal.org |

| Spinal Co-administration with Morphine (Rats) | Markedly enhanced analgesic response | Low doses of Substance P co-administered with morphine produced a potentiated analgesic effect, blocked by naloxone. | nih.gov |

Neurobiological Modulatory Roles

Beyond its role in pain modulation, Substance P (1-7) has been shown to influence various neurobiological processes, including motor control and cognitive functions.

Regulation of Motor Behavior and Nigral Dopamine Release

The substantia nigra (SN) is a critical brain region for motor control, largely through its dopaminergic neurons that project to the striatum. plos.org Research has demonstrated that Substance P (1-7) plays a role in modulating activity within this circuit. Intra-nigral injections of Substance P (1-7) in rats have been shown to enhance motor behaviors such as rearing, sniffing, and locomotor activity. nih.gov This behavioral activation is accompanied by neurochemical changes; specifically, Substance P (1-7) increases the ratio of the dopamine metabolite DOPAC to dopamine, indicating an increase in dopamine turnover. nih.gov Furthermore, in vitro studies have confirmed that Substance P (1-7) can directly increase the release of dopamine from the substantia nigra. nih.govnih.gov These findings suggest that some of the effects of the parent peptide, Substance P, on motor behavior and dopamine release are actually mediated by its N-terminal fragment, Substance P (1-7). nih.govnih.gov

Influence on Memory Processes and Cognitive Functions

Substance P and its metabolites, including Substance P (1-7), are also implicated in the complex processes of learning and memory. diva-portal.orgnih.gov Both Substance P and Substance P (1-7) are suggested to be involved in memory function. diva-portal.org The heptapeptide (B1575542) has been localized in several brain regions associated with cognition, such as the hippocampus, amygdala, and striatum. diva-portal.org Research indicates that Substance P (1-7) may function as an endogenous modulator of processes underlying memory. diva-portal.org Its effects are thought to be mediated through interactions with multiple neurotransmitter systems, including the dopaminergic and glutamatergic systems. diva-portal.org For example, Substance P (1-7) has been shown to influence the expression of NMDA receptor subunits in brain regions involved in memory functions. diva-portal.org Studies on the role of Substance P in the marginal division of the neostriatum, a region involved in cognition, show that it plays a key role in learning and memory. researchgate.net While much of the research has focused on the full peptide, the involvement of its fragments like SP(1-7) in these cognitive functions is an active area of investigation. diva-portal.org

Effects on Neural Plasticity and Synaptic Transmission

Substance P (1-7), as a fragment of Substance P, is implicated in modulating the fundamental processes of neural plasticity and synaptic transmission, which are crucial for memory formation and information processing in the brain. Research in preclinical models has demonstrated that the broader neuropeptide, Substance P, and its fragments can induce long-lasting changes in synaptic strength.

In the hippocampus, a brain region vital for social memory, Substance P has been shown to induce a slow-developing, long-term potentiation (LTP) of synaptic transmission at specific synapses, including the Schaffer collateral (SC)-CA2 and entorhinal cortical (EC)-CA2 pathways. nih.gov This form of synaptic plasticity is dependent on the activation of NMDA receptors and protein synthesis. nih.gov Furthermore, Substance P can transform a short-term potentiation into a lasting LTP, a phenomenon consistent with the "synaptic tagging and capture" hypothesis, which explains how synapses are marked for long-term strengthening. nih.gov

Studies focusing on pain pathways have also highlighted the role of Substance P in enhancing excitatory synaptic inputs. In the rostral ventromedial medulla (RVM), a key area for pain modulation, persistent inflammation leads to a sustained facilitation of excitatory glutamatergic inputs to spinally projecting neurons. nih.gov This enhancement is dependent on the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. nih.gov Similarly, in the spinal cord's lamina I, Substance P, released from nerve fibers during intense noxious stimulation, is essential for inducing activity-dependent LTP at synapses from nociceptive fibers. meduniwien.ac.at This process is believed to be a cellular mechanism underlying hyperalgesia, an increased sensitivity to pain. meduniwien.ac.at Chronic peripheral elevation of Substance P has been linked to deficits in hippocampal synaptic plasticity and memory, suggesting a complex role for this neuropeptide in cognitive function. researchgate.net

| Research Area | Model System | Key Findings | Reference |

| Synaptic Plasticity | Rat Hippocampal Slices | Induces NMDA receptor-dependent long-term potentiation (LTP) in the CA2 region. | nih.gov |

| Synaptic Tagging | Rat Hippocampal Slices | Transforms short-term potentiation into LTP, consistent with synaptic tagging and capture. | nih.gov |

| Excitatory Transmission | Rat Brain Stem Slices | Facilitates excitatory glutamatergic inputs to rostral ventromedial medulla (RVM) neurons after inflammation. | nih.gov |

| Pain Pathway Plasticity | Rat Spinal Cord | Essential for inducing LTP at synapses from nociceptive nerve fibers in lamina I neurons. | meduniwien.ac.at |

| Cognitive Function | Mouse Model | Chronic peripheral administration impairs hippocampal LTP and memory. | researchgate.net |

Immunomodulatory and Anti-Inflammatory Investigations

Substance P and its fragments are recognized as significant modulators of the immune system, participating in the intricate communication between the nervous and immune systems. nih.gov These peptides can initiate and sustain inflammatory responses but also contribute to their resolution, demonstrating a dual role in immune regulation. nih.govplos.org

Glial cells, including astrocytes and microglia, are the resident immune cells of the central nervous system (CNS). In response to injury or pathological signals, these cells become activated, releasing a host of inflammatory mediators. Substance P is a key player in this process. nih.gov Astrocytes and microglia are known to express the NK1 receptor, and their activation is a hallmark of neuroinflammation. nih.govnih.gov Studies have shown that Substance P can stimulate these glial cells, contributing to the inflammatory environment seen in conditions like Parkinson's disease and other neurodegenerative disorders. nih.gov This activation leads to the release of pro-inflammatory cytokines and other neuroexcitatory substances. nih.govuni-regensburg.de

While often associated with pro-inflammatory actions, Substance P also plays a role in anti-inflammatory pathways, partly through the regulation of cytokines. Research has demonstrated that Substance P can induce the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. plos.orgppch.pl In a study using RAW 264.7 macrophage-like cells, Substance P was shown to trigger the production of IL-10 and promote a shift towards an M2-like anti-inflammatory macrophage phenotype. plos.org This effect was associated with a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. plos.org In a clinical study of patients with peripheral artery disease, higher concentrations of Substance P were associated with increased levels of IL-10, further supporting its role in modulating the anti-inflammatory response. ppch.pl However, the interplay is complex, as other studies in models of colitis in IL-10 knockout mice show that blocking the Substance P receptor can reverse inflammation, indicating that the context of the underlying immune status is critical. nih.gov

The immunomodulatory effects of Substance P are evident in various disease models. It influences the migration, proliferation, and function of multiple immune cells, including T cells, neutrophils, and mast cells. nih.gov For instance, Substance P can stimulate the proliferation of human T cells and enhance the production of certain chemokines that recruit leukocytes to sites of inflammation. nih.gov In a mouse model of Th1-type colitis, the expression of the NK1 receptor on T cells and subsequent IFN-gamma production were critical for the development of intestinal inflammation, and blocking this receptor reversed the condition. nih.gov This highlights the pivotal role of the Substance P/NK1 receptor system in driving T-cell-mediated inflammation in specific pathological contexts. The peptide's ability to activate mast cells to release inflammatory mediators is another key mechanism by which it contributes to inflammatory diseases. jci.orgmdpi.com

| Research Area | Key Findings | Model System | Reference |

| Glial Cell Activation | Substance P stimulates microglia and astrocytes, which are implicated in neuroinflammation. | In vitro and in vivo models | nih.govnih.gov |

| Anti-Inflammatory Cytokines | Substance P can induce the production of the anti-inflammatory cytokine IL-10. | Macrophage cell lines, Human studies | plos.orgppch.pl |

| Immune Cell Function | Modulates T cell proliferation and cytokine production; crucial for inflammation in a mouse colitis model. | Mouse models, Human T cells | nih.govnih.gov |

| Macrophage Polarization | Promotes a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophage phenotype. | Macrophage cell lines | plos.org |

Cardiovascular System Regulatory Actions

Substance P and its fragments exert significant influence over the cardiovascular system, primarily through actions within the central nervous system. nih.gov

The nucleus of the solitary tract (NTS) in the brainstem is a critical integration center for cardiovascular control, receiving sensory information from baroreceptors that monitor blood pressure. Research has firmly established that Substance P acts as a neurotransmitter or neuromodulator in this region. nih.gov Microinjection of Substance P directly into the NTS of rats causes a dose-dependent decrease in both blood pressure and heart rate. nih.govuu.nl

Crucially, structure-activity studies have revealed that this hypotensive and bradycardic effect is mediated by the N-terminal portion of the peptide. An amino-terminal heptapeptide fragment—the active component of Substance P (1-7) ditrifluoroacetate—was shown to fully replicate the cardiovascular depressor effects of the full-length Substance P molecule. nih.gov In contrast, C-terminal fragments of Substance P produced the opposite effect, increasing blood pressure and heart rate. nih.gov These findings strongly suggest that the N-terminal fragment is responsible for the specific cardiovascular regulatory actions within the NTS, consistent with a role for Substance P as a key transmitter in the baroreceptor reflex arc. nih.gov

| Action | Effect | Brain Region | Model | Reference |

| Blood Pressure | Dose-dependent decrease | Nucleus of the Solitary Tract (NTS) | Rat | nih.govuu.nl |

| Heart Rate | Dose-dependent decrease | Nucleus of the Solitary Tract (NTS) | Rat | nih.govuu.nl |

| Fragment Specificity | N-terminal heptapeptide reproduces the full depressor and bradycardic effects. | Nucleus of the Solitary Tract (NTS) | Rat | nih.gov |

Exploration of Substance P (1-7) in Novel Pathophysiological Contexts

The N-terminal fragment of Substance P, the heptapeptide known as Substance P (1-7), has garnered significant scientific interest for its distinct biological activities, which often counterbalance the effects of the full-length parent peptide. Research in preclinical models has begun to uncover its potential roles in complex conditions far beyond its initial characterization, including the modulation of opioid dependence and interactions with viral proteins.

Preclinical research indicates that Substance P (1-7) is an important modulator of the neurobiological changes that occur during opioid tolerance and withdrawal. nih.govdiva-portal.org Studies in animal models suggest that this fragment may act as an endogenous agent that mitigates the severity of withdrawal symptoms. nih.govuu.se

During naloxone-precipitated withdrawal in morphine-dependent rats, the endogenous concentrations of Substance P (1-7) were found to be significantly elevated in key brain regions associated with opioid dependence, including the ventral tegmental area, hypothalamus, and spinal cord. nih.gov This increased level of the peptide fragment is hypothesized to be a counter-regulatory response to the enhanced release or metabolism of the parent Substance P molecule, which is implicated in promoting withdrawal reactions. nih.gov The activity of substance P endopeptidase (SPE), the enzyme that generates Substance P (1-7), is also significantly increased in brain areas crucial for opioid tolerance and dependence. diva-portal.org

Behavioral studies in morphine-dependent rats have demonstrated that pretreatment with Substance P (1-7) can inhibit the intensity of somatic withdrawal signs. diva-portal.orgnih.gov The mechanism for this attenuation appears to be linked to its influence on major neurotransmitter systems. For instance, Substance P (1-7) has been shown to stimulate the release of dopamine in the nucleus accumbens, a critical component of the brain's reward circuitry. diva-portal.org It also affects the expression of dopamine D2 receptor mRNA and the density of dopamine receptor proteins in mesolimbic pathways, suggesting a modulatory role on the dopamine system which is dysregulated during withdrawal. diva-portal.orgnih.gov

Furthermore, Substance P (1-7) is believed to influence the glutamatergic system, another key player in opioid withdrawal. diva-portal.org Research indicates it can regulate the gene expression of NMDA receptor subunits in brain regions involved in withdrawal, potentially leading to decreased glutamatergic transmission. diva-portal.org Beyond its effects on dopamine and glutamate, Substance P (1-7) has been found to reduce the development of chronic morphine tolerance and alter the levels of other neuropeptides, such as dynorphin B and nociceptin, in brain areas implicated in opioid analgesia and tolerance. nih.gov Investigations have identified specific binding sites for Substance P (1-7) in the central nervous system of rats that are distinct from known opioid or Substance P (NK1) receptors, highlighting a unique mechanism of action. uu.se

Table 1: Summary of Preclinical Research on Substance P (1-7) in Opioid Withdrawal Models

| Research Focus | Preclinical Model | Key Findings | Reference(s) |

|---|---|---|---|

| Endogenous Peptide Levels | Morphine-dependent rats | Significantly elevated concentrations of SP(1-7) in the ventral tegmental area, hypothalamus, and spinal cord during naloxone-precipitated withdrawal. | nih.gov |

| Neurotransmitter Modulation | Morphine-dependent rats | Pre-treatment with SP(1-7) stimulated dopamine release in the nucleus accumbens and inhibited withdrawal behaviors. | diva-portal.org |

| Receptor Expression | Morphine-dependent rats | SP(1-7) reduced the level of dopamine D2 receptor mRNA in the nucleus accumbens and frontal cortex. | nih.gov |

| Morphine Tolerance | Male Sprague-Dawley rats | Intraperitoneal injections of SP(1-7) reduced the development of chronic morphine tolerance. | nih.gov |

| Neuropeptide Interaction | Male Sprague-Dawley rats | SP(1-7) treatment altered the levels of dynorphin B and nociceptin in brain areas involved in opioid tolerance. | nih.gov |

| Binding Sites | Rat Central Nervous System | Identified specific binding sites for SP(1-7) distinct from known opioid and Substance P receptors. | uu.se |

Recent computational and experimental research has identified Substance P (1-7) as a potential interacting partner for viral proteins, specifically the nucleoprotein (N protein) of SARS-CoV-2. nih.govfrontiersin.org This line of inquiry suggests a possible link between the neuropeptide system and the pathophysiology of viral infections, including the neurological symptoms associated with conditions like long COVID. nih.gov

In silico screening studies, using refined molecular dynamic simulations, first identified neuropeptides, including Substance P (1-7), as novel ligands for the SARS-CoV-2 N protein. nih.gov Experimental validation using techniques such as surface plasmon resonance (SPR) confirmed that Substance P (1-7) binds to the full-length N protein. researchgate.net The binding site is located in a large pocket on the C-terminal domain of the N protein. nih.govresearchgate.net This interaction is characterized by significant hydrophobic interactions with specific amino acid residues of the N protein, including F286, Y298, I304, and Y333. nih.govresearchgate.net

The functional consequence of this binding is of considerable interest. The N protein is essential for viral replication, as it binds to the viral RNA genome to form the ribonucleoprotein complex. nih.gov Dynamic light scattering experiments have shown that ligands binding to this site, including Substance P (1-7), can impede the binding of RNA to the N protein. nih.gov This suggests a potential mechanism by which the peptide fragment could interfere with and possibly inhibit viral replication. nih.gov

Further modeling has explored these interactions with SARS-CoV-2 variants. For the BA.5 Omicron variant, the N protein was found to have increased flexibility, which may facilitate the binding of Substance P (1-7). nih.govresearchgate.net It is speculated that the binding of endogenous neuropeptides like Substance P (1-7) to the viral N protein could alter their normal physiological roles in neurotransmission and inflammation. nih.gov This interaction could potentially represent a molecular link between the viral replication process and the diverse, long-lasting neurological symptoms reported in post-COVID conditions. nih.govresearchgate.net While research into the direct interaction of Substance P (1-7) with other viruses is nascent, the broader parent peptide, Substance P, is known to play a role in the neuroinflammation associated with other viral infections, such as West Nile Virus and HIV, by modulating immune responses and the permeability of the blood-brain barrier. nih.govmdpi.com

Table 2: Summary of Research on Substance P (1-7) and SARS-CoV-2 Protein Interaction

| Research Focus | Model/Technique | Key Findings | Reference(s) |

|---|---|---|---|

| Ligand Identification | In silico screening, molecular dynamics | Identified Substance P (1-7) as a new potential ligand of the SARS-CoV-2 nucleoprotein (N protein). | nih.govfrontiersin.org |

| Binding Confirmation | Surface Plasmon Resonance (SPR) | Confirmed direct binding of Substance P (1-7) to the full-length N protein. | researchgate.net |

| Binding Site Characterization | Molecular modeling | SP(1-7) binds to a large site on the C-terminal domain of the N protein, involving hydrophobic interactions. | nih.govresearchgate.net |

| Functional Implication | Dynamic Light Scattering (DLS) | Binding of ligands like SP(1-7) to the N protein impeded RNA binding, suggesting potential inhibition of viral replication. | nih.gov |

| Variant Interaction | Molecular modeling | The BA.5 Omicron variant's N protein exhibits increased flexibility, enabling Substance P (1-7) binding. | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Substance P |

| Morphine |

| Naloxone |

| Dopamine |

| Glutamate |

| Dynorphin B |

| Nociceptin/Orphanin FQ |

| Enkephalin |

| Cholecystokinin |

| Bradykinin |

| Prokineticin-2 |

| Serotonin |

| Calcitonin gene-related peptide |

| Lofexidine |

| Buprenorphine |

| Methadone |

| Codeine |

| Oxycodone |

| Hydromorphone |

| Heroin |

| Aprepitant |

Iv. Structure Activity Relationship Sar and Peptide Engineering of Substance P 1 7 Ditrifluoroacetate Analogues

Elucidation of Key Amino Acid Residues for Biological Activity

Understanding which amino acid residues are critical for the biological functions of SP(1-7) is fundamental to the development of novel therapeutic agents. Through systematic modifications of the peptide sequence, researchers have been able to map the key components responsible for its activity.

Studies involving the sequential removal of amino acids from the N-terminus of SP(1-7) have been conducted to determine the shortest sequence that retains biological activity. Early research indicated that a significant portion of the peptide chain is necessary, with one study suggesting that at least five amino acids are required to maintain a biological effect. Further investigations into the anti-allodynic effects of N-terminally truncated analogues of the amidated form, SP(1-7) amide, revealed that most of the amino acids in the heptapeptide (B1575542) structure are essential for retaining the biological effect after peripheral administration.

For instance, the pentapeptide SP(3-7) amide was identified as a major metabolite of SP(1-7) amide but demonstrated a considerably less significant anti-allodynic effect in a spared nerve injury (SNI) mouse model. Moreover, truncated peptides lacking the basic amino acid residues at the N-terminus, such as Arg¹ and Lys³, were found to be devoid of anti-allodynic activity, even though they exhibited high binding affinity to rat spinal cord membranes.

Conversely, other structure-activity relationship studies have pointed towards a smaller minimal active sequence. These investigations, which included both C-terminal amidation and N-terminal truncations, identified the dipeptide amide Gln-Phe-NH₂ as a bioactive sequence with high affinity for the SP(1-7) binding site. Further truncation of the related peptide endomorphin-2, which also binds to the SP(1-7) binding site, yielded the potent dipeptide amide Phe-Phe-NH₂.

Table 1: Effect of N-Terminal Truncation on the Biological Activity of SP(1-7) Analogues

| Peptide Sequence | Key Findings | Reference(s) |

|---|---|---|

| SP(1-7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe) | Requires at least five amino acids for biological effect. | |

| SP(1-7) amide | Most amino acids are essential for anti-allodynic effects. | |

| SP(3-7) amide (Lys-Pro-Gln-Gln-Phe-NH₂) | Major metabolite of SP(1-7) amide with significantly less in vivo effect. | |

| Gln-Phe-NH₂ | Bioactive dipeptide with high affinity for the SP(1-7) binding site. | |

| Phe-Phe-NH₂ | Potent dipeptide derived from endomorphin-2 with high affinity for the SP(1-7) binding site. |

The "message-address" concept posits that for some peptides, certain residues are responsible for binding to the receptor ("address"), while others are responsible for eliciting the biological response

Rational Design and Synthesis of Substance P (1-7) Peptidomimetics

Development of Novel High-Affinity Ligands for Undiscovered Binding Sites

While Substance P (SP) is the endogenous ligand for the neurokinin-1 (NK-1) receptor, its N-terminal fragment, Substance P (1-7) (SP(1-7)), does not bind to this receptor. diva-portal.org Instead, it interacts with a distinct, yet not fully identified, binding site. diva-portal.orgjneurosci.org The quest to develop high-affinity ligands for this specific SP(1-7) binding site has led to significant discoveries, moving from the original peptide to smaller, more drug-like molecules.

Early research established the importance of the C-terminal Phe7 residue for the binding affinity of SP(1-7). diva-portal.org Truncating the peptide to SP(1-6) or extending it weakened its binding. diva-portal.org A pivotal breakthrough came from studying the opioid peptide endomorphin-2 (EM-2), which, despite its different primary sequence, was found to interact with the SP(1-7) binding site with only a tenfold lower affinity than SP(1-7) itself. nih.gov

An alanine (B10760859) scan and truncation study of EM-2 led to the unexpected discovery of the dipeptide H-Phe-Phe-NH2, which exhibited a high affinity for the SP(1-7) binding site, comparable to the endogenous heptapeptide. nih.gov This finding shifted the focus towards developing small dipeptide analogues and peptidomimetics. Further SAR studies on H-Phe-Phe-NH2 revealed that the C-terminal phenylalanine amide is critical for its affinity. nih.govnih.gov

To enhance metabolic stability and cell permeability, researchers have explored constrained analogues of H-Phe-Phe-NH2. nih.govacs.org Introducing local constraints through methods like peptide backbone methylation or the creation of cyclized analogues has shown significant improvements in in-vitro pharmacokinetic properties. nih.gov For instance, rigidifying the structure with a 3-phenylpyrrolidine (B1306270) moiety in the C-terminal of H-Phe-Phe-NH2 resulted in an analogue with high affinity and improved metabolic stability. nih.gov Another approach involved substituting the N-terminal phenylalanine with a benzylcarbamate group, which also yielded analogues with good binding affinities. scilifelab.senih.gov

| Compound | Structure | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Substance P (1-7) | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH | 1.5 | nih.gov |

| Endomorphin-2 (EM-2) | H-Tyr-Pro-Phe-Phe-NH2 | ~15 | nih.gov |

| H-Phe-Phe-NH2 | H-Phe-Phe-NH2 | 1.5 | nih.gov |

| Benzylcarbamate Analogue (Compound 4) | Benzyl-NH-CH(Bn)-CONH-CH(Bn)-CONH2 | 5.2 | nih.gov |

Advancements in Peptide Synthesis Methodologies for Analogues and Peptidomimetics

The development of novel SP(1-7) analogues and peptidomimetics has been heavily reliant on advancements in peptide synthesis methodologies. The primary technique for producing these peptides and their modified versions is Solid-Phase Peptide Synthesis (SPPS) . nih.govnih.gov This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support, facilitating the purification process at each step. nih.gov Both Fmoc/tert-butyl and Boc protection strategies have been successfully employed in the synthesis of SP(1-7) analogues. acs.orgnih.gov

Beyond standard SPPS, more advanced and specialized techniques have been developed to create complex peptidomimetics with improved properties. One such innovative method is palladium-catalyzed aminocarbonylation . diva-portal.org This protocol has proven useful for the N-capping of peptides, intramolecular cyclization, and isotopic labeling. diva-portal.org It was instrumental in the synthesis of an imidazole-based peptidomimetic of SP(1-7) that showed significant biological activity. diva-portal.org

The synthesis of radiolabeled analogues for use in positron emission tomography (PET) imaging studies represents another significant advancement. acs.org For example, carbon-11 (B1219553) labeled SP(1-7) peptidomimetics have been synthesized via [11C]CO2-fixation. acs.org This involved a one-pot reaction that included direct [11C]CO2 trapping followed by 11C-carboxybenzylation at an elevated temperature. acs.org Such radiolabeled tracers are crucial for studying the biodistribution and target engagement of these novel compounds in vivo. acs.org

Furthermore, combinatorial chemistry approaches have been utilized to accelerate the discovery of new ligands. nih.gov A two-step combinatorial method, combining solid-phase synthesis of a core peptide structure with subsequent solution-phase modifications, has been used to generate libraries of C-terminally modified peptides for SAR studies. nih.gov This approach allows for the rapid synthesis and screening of numerous analogues to identify candidates with optimal activity and properties.

| Methodology | Application | Key Features | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Synthesis of SP(1-7) and its analogues | Sequential amino acid addition on a solid support; Fmoc/tBu or Boc protection strategies | nih.govnih.govnih.gov |

| Palladium-Catalyzed Aminocarbonylation | Synthesis of peptidomimetics, N-capping, cyclization, isotopic labeling | Catalytic method for forming amide bonds | diva-portal.org |

| Radiolabeling ([11C]CO2-fixation) | Synthesis of PET tracers | Incorporation of radioactive isotopes like Carbon-11 | acs.org |

| Combinatorial Synthesis | Rapid generation of peptide libraries | Combines solid-phase and solution-phase chemistry for diverse modifications | nih.gov |

V. Advanced Research Methodologies and Analytical Approaches in Substance P 1 7 Ditrifluoroacetate Studies

In Vivo Experimental Paradigms for Behavioral and Physiological Assessment

In vivo studies in animal models are essential to translate the molecular and cellular findings into a broader physiological and behavioral context, particularly for understanding the role of Substance P (1-7) in complex conditions like pain and neurological disorders.

The selection of an appropriate animal model is critical for investigating the therapeutic potential of Substance P (1-7). For neuropathic pain, the spared nerve injury (SNI) model in mice is frequently used. physiology.org This model mimics chronic neuropathic pain in humans and is used to assess the anti-allodynic effects of compounds like Substance P (1-7) and its analogs. physiology.org Animal models of diabetes are also employed to study the compound's effects on diabetic neuropathy. nih.gov

For neurological disorders, rat models are often used to study the effects of Substance P (1-7) on motor behavior and dopamine (B1211576) release in the substantia nigra, a brain region implicated in Parkinson's disease. physiology.org The administration of the compound in these models is typically done via intracerebral or intrathecal injections to directly target the central nervous system.

A battery of behavioral tests is used to comprehensively phenotype the effects of Substance P (1-7) in these animal models.

Nociceptive Tests:

Von Frey Filaments: These are used to measure mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful. The threshold at which the animal withdraws its paw in response to the filament is recorded.

Spontaneous and Evoked Scratching/Biting: The frequency and duration of spontaneous scratching, biting, and licking of a particular body part can be indicative of pain or itch. biomolther.orgjst.go.jp In some paradigms, these behaviors are evoked by a stimulus.

Formalin Test: This test involves injecting a dilute formalin solution into the paw and observing the subsequent licking and flinching behavior, which has both an acute and a tonic phase, representing different aspects of pain processing.

Tail-flick and Hot Plate Tests: These assays are used to assess the analgesic effects of a compound on acute thermal pain.

Motor Activity Tests:

Open Field Test: This test is used to assess general locomotor activity, exploration, and anxiety-like behavior. Parameters measured include the distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Rotarod Test: This test evaluates motor coordination and balance by measuring the time an animal can remain on a rotating rod.

Table 2: Behavioral Assays Used in the Study of Substance P (1-7)

| Assay Type | Specific Test | Measured Behavior | Investigated Condition |

|---|---|---|---|

| Nociceptive | Von Frey Test | Mechanical allodynia | Neuropathic Pain |

| Nociceptive | Spared Nerve Injury (SNI) Model | Anti-allodynia | Neuropathic Pain |

| Nociceptive | Scratching/Biting Assay | Nocifensive response | Pain/Itch |

| Motor Activity | Open Field Test | Rearing, sniffing, locomotor activity | Neurological Disorders |

This table provides examples of behavioral tests and is not exhaustive.

Through the integrated application of these advanced in vitro and in vivo methodologies, researchers are progressively unraveling the complex pharmacology of Substance P (1-7) ditrifluoroacetate, paving the way for potential therapeutic applications.

Biochemical and Molecular Techniques for Pathway Elucidation

To fully comprehend the biological significance of Substance P (1-7), it is essential to unravel the molecular pathways it influences. This involves a combination of techniques aimed at quantifying changes in gene and protein expression, characterizing its metabolic fate, and visualizing its interactions at a cellular level.

The biological actions of Substance P (1-7) can be mediated by alterations in the expression of specific genes and their corresponding proteins. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and Northern blotting are used to measure changes in messenger RNA (mRNA) levels, providing insights into how the peptide regulates gene transcription. diva-portal.orgplos.org

Research has shown that Substance P (1-7) can modulate the expression of the dopamine D2 receptor gene transcript in brain regions like the frontal cortex and nucleus accumbens, particularly during morphine withdrawal. diva-portal.orgplos.org This regulation at the gene expression level provides a molecular basis for the observed interactions between Substance P (1-7) and the dopamine system. diva-portal.org The preprotachykinin (PPT) gene, which encodes Substance P, itself undergoes alternative splicing to produce different mRNA transcripts (α, β, γ, δ-PPT mRNA), and quantitative methods like RNase protection assays are used to measure the levels of these specific transcripts in various tissues. jneurosci.orgsci-hub.se

Table 1: Techniques for Gene and Protein Expression Analysis in Substance P (1-7) Research

| Technique | Target Molecule | Information Gained | Reference |

| Quantitative RT-PCR | mRNA | Quantification of specific gene expression levels (e.g., Tac1 gene for Substance P). | plos.org |

| Northern Blot | mRNA | Detection and quantification of specific mRNA transcripts (e.g., dopamine D2 receptor). | diva-portal.org |

| RNase Protection Assay | mRNA | Simultaneous quantification of multiple, alternatively spliced mRNA transcripts (e.g., PPT mRNAs). | sci-hub.se |

| Autoradiography | Protein (Receptors) | Visualization and quantification of receptor density in tissue sections. | diva-portal.org |

Substance P (1-7) is a metabolic product of the parent peptide, Substance P. diva-portal.orgportico.org Understanding the enzymes responsible for this conversion is critical for comprehending the regulation of its availability and function. Enzymatic assays are employed to identify and characterize the activity of these metabolic enzymes.

Several enzymes are known to be involved in the degradation of Substance P, leading to the formation of various fragments, including Substance P (1-7). diva-portal.orgnih.gov These include angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and dipeptidylpeptidase-IV (DP-IV). diva-portal.orgnih.govahajournals.org Enzymatic assays, often involving incubation of synthetic Substance P with tissue homogenates or purified enzymes followed by analysis of the resulting fragments, allow researchers to determine the metabolic pathways. For example, studies have shown that endopeptidase 24.11 and ACE can generate Substance P (1-7) from the full-length peptide. nih.gov Identifying these enzymatic pathways is crucial as they represent potential targets for modulating the endogenous levels of Substance P (1-7).

Histological and immunofluorescence techniques are indispensable for visualizing the cellular and subcellular localization of Substance P, its fragments, and their receptors within tissue structures. These methods provide a spatial context for the biochemical and molecular data.

Immunohistochemistry uses specific antibodies to label target proteins like Substance P or its receptor, the neurokinin-1 receptor (NK-1R), in thin tissue sections. nih.govbiomolther.org Double immunofluorescence staining allows for the simultaneous visualization of multiple molecules, enabling the study of their co-localization and potential interactions. For example, studies have used these techniques to show a dramatic up-regulation of NK-1R on epithelial and endothelial cells in the inflamed human intestine, suggesting a role in inflammatory bowel disease. nih.gov In the spinal cord, immunocytochemistry has revealed that Substance P-containing nerve terminals form preferential synaptic connections with neurons expressing the NK-1 receptor, which is crucial for pain transmission. nih.gov Such studies are vital for mapping the anatomical framework through which Substance P and its fragments exert their effects. mdpi.com

Bioanalytical Techniques for Peptide Quantification in Biological Matrices

Accurate quantification of Substance P (1-7) in complex biological samples such as blood, plasma, synovial fluid, and tissue extracts is fundamental to understanding its physiological and pathological concentrations.

Two primary techniques dominate the quantitative analysis of Substance P and its fragments: radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS).

Radioimmunoassay (RIA) is a highly sensitive immunoassay that uses radiolabeled antigens to measure the concentration of a substance. nih.gov It has been widely used for the quantification of Substance P-like immunoreactivity in various biological samples. nih.govnih.gov However, a significant limitation of RIA is potential cross-reactivity, where antibodies may bind to structurally similar peptides, including various fragments of Substance P, leading to an overestimation of the specific peptide of interest. doi.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), offers superior specificity and has become the gold standard for peptide quantification. doi.orgbohrium.comphysiology.org This technique separates peptides based on their physicochemical properties using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio. physiology.orguni-duesseldorf.de LC-MS/MS can differentiate between intact Substance P and its various metabolites, such as Substance P (1-7), providing a much more accurate and detailed profile. doi.orgnih.gov Proper sample handling, including the use of protease inhibitors and specific extraction methods like solid-phase extraction (SPE), is critical to prevent peptide degradation and ensure accurate quantification by both RIA and LC-MS. doi.orgnih.gov

Table 2: Comparison of Bioanalytical Techniques for Substance P (1-7) Quantification

| Technique | Principle | Advantages | Limitations | Reference |

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites. | High sensitivity (can measure femtomole amounts). | Potential for cross-reactivity with other tachykinins and fragments, leading to measurement of "Substance P-like immunoreactivity" rather than the specific peptide. | nih.govnih.govdoi.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of peptides by chromatography followed by mass-based detection and fragmentation for specific identification. | High specificity and accuracy; can differentiate between intact peptide and its metabolites. | May have lower sensitivity than immunoassays for very low concentration peptides; requires more complex instrumentation. | doi.orgbohrium.comphysiology.orguni-duesseldorf.de |

Vi. Future Research Directions and Translational Potential of Substance P 1 7 Ditrifluoroacetate

Definitive Identification and Characterization of the Endogenous Substance P (1-7) Receptor

A primary obstacle in advancing the understanding of Substance P (1-7) is the incomplete characterization of its endogenous receptor. It is widely accepted that Substance P (1-7) does not exert its effects through the neurokinin-1 (NK1) receptor, the primary receptor for full-length Substance P. diva-portal.org Instead, research strongly indicates the existence of a distinct binding site for this heptapeptide (B1575542).

Studies have successfully characterized specific binding sites for radiolabeled Substance P (1-7) in mouse brain and spinal cord membranes. nih.gov These binding sites are saturable and exhibit high affinity, with one study identifying two populations of binding sites in the spinal cord. nih.gov Crucially, these sites are not displaced by specific agonists for NK-1, NK-2, NK-3, or delta-opioid receptors, reinforcing the notion of a unique receptor. nih.gov The development of small constrained analogs of Substance P (1-7) has further supported the existence of a unique binding site, as these analogs have been shown to produce anti-allodynic effects. nih.gov

Future research must prioritize the definitive identification and cloning of this receptor. Elucidating its molecular structure, tissue distribution, and downstream signaling mechanisms is a critical step. This will not only validate its existence but also provide the necessary tools for high-throughput screening of novel therapeutic agents.

Exploration of Substance P (1-7) as a Biomarker for Neuropathological Conditions

Fluctuations in the levels of Substance P have been observed in various neurological and psychiatric disorders, suggesting its potential as a biomarker. mdpi.comwikipedia.org Consequently, its metabolite, Substance P (1-7), is also being investigated for its diagnostic and prognostic value in neuropathological conditions.

One promising area is neuropathic pain. A study revealed that the cerebrospinal fluid (CSF) levels of Substance P (1-7) were lower in patients with neuropathic pain compared to control subjects, suggesting that attenuated formation of this fragment may be a contributing factor to the pathology. diva-portal.org This finding opens the door for exploring CSF or even peripheral levels of Substance P (1-7) as a potential biomarker for diagnosing and monitoring the progression of neuropathic pain.

Furthermore, given the implication of Substance P in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis, future studies should systematically measure Substance P (1-7) levels in patient cohorts for these diseases. tums.ac.ir Research has shown altered levels of Substance P in the CSF of patients with Alzheimer's and Machado-Joseph disease. tums.ac.irnih.gov Investigating the corresponding levels of Substance P (1-7) could provide a more nuanced understanding of the underlying pathophysiology and potentially offer a more specific biomarker.

Table 1: Substance P (1-7) Levels in a Neuropathological Condition

| Condition | Sample Type | Finding | Implication |

| Neuropathic Pain | Cerebrospinal Fluid (CSF) | Lower levels compared to controls diva-portal.org | Potential diagnostic/prognostic biomarker |

Investigation into the Comprehensive Signaling Network of Substance P (1-7)

While the definitive receptor for Substance P (1-7) remains elusive, its ability to modulate the actions of its parent peptide, Substance P, suggests an intricate interplay with established signaling pathways. nih.gov Understanding this comprehensive signaling network is crucial for deciphering its physiological functions and identifying potential therapeutic targets.

Substance P (1-7) has been shown to act as a potent antagonist against Substance P-induced responses in the brain. nih.gov For instance, it can modulate the release of dopamine (B1211576) in the striatum, with effects that can be distinct from those of the C-terminal fragments of Substance P. nih.gov This modulation of dopaminergic systems is a key area for further investigation, particularly in the context of movement disorders and addiction, where Substance P (1-7) has been suggested to play a role. diva-portal.org

Recent research has indicated that N-terminal metabolites of Substance P, such as Substance P (1-7), may not activate certain downstream signaling pathways that are engaged by the full-length peptide, such as the cyclic AMP pathway. physiology.org This suggests that the metabolism of Substance P into its fragments can lead to a biased signaling response, where only a subset of the parent molecule's effects are elicited. physiology.org Future research should employ advanced techniques like phosphoproteomics and transcriptomics to map the global signaling changes induced by Substance P (1-7) in different cell types and tissues. This will help to build a comprehensive picture of its signaling network, both in isolation and in the context of co-existing neuropeptides and neurotransmitters.

Development of Highly Selective and Bioavailable Substance P (1-7) Agonists and Antagonists for Research Probes

The development of potent and selective pharmacological tools is paramount for dissecting the physiological roles of Substance P (1-7) and for validating its receptor as a therapeutic target. Significant progress has been made in designing and synthesizing Substance P (1-7) related peptides and peptidomimetics. diva-portal.org

Structure-activity relationship (SAR) studies have been conducted to identify the key residues for the biological activity of Substance P (1-7) amide, a more stable analog. diva-portal.org These studies have led to the development of truncated and modified peptides with retained or enhanced activity. Furthermore, the discovery that the dipeptide H-Phe-Phe-NH2 exhibits high affinity for the Substance P (1-7) binding site has provided a valuable lead for the development of small molecule, non-peptide ligands. acs.orgresearchgate.net

The focus of future development should be on creating highly selective agonists and antagonists with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. These compounds will be invaluable as research probes to explore the function of the Substance P (1-7) system in vivo. The development of peptidomimetics and small molecule ligands is particularly promising for overcoming the inherent limitations of peptide-based therapeutics. diva-portal.orgresearchgate.net

Table 2: Examples of Developed Substance P (1-7) Analogs and Mimetics

| Compound Type | Key Finding | Reference |

| Amidated Analogs | C-terminal amidation increased efficacy in animal models of neuropathic pain. diva-portal.org | diva-portal.org |

| Truncated Peptides | A minimum of five amino acids was found to be necessary to retain biological effect. diva-portal.org | diva-portal.org |

| Dipeptide Mimetics | The dipeptide H-Phe-Phe-NH2 was found to have an affinity for the SP(1-7) binding site equal to the endogenous heptapeptide. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Constrained Analogs | A constrained H-Phe-Phe-NH2 analog exhibited a significant anti-allodynic effect in a mouse model of neuropathic pain. nih.gov | nih.gov |

Hypothetical Frameworks for Therapeutic Targeting based on Substance P (1-7) Mechanisms

The unique biological profile of Substance P (1-7), particularly its often opposing effects to Substance P, presents several hypothetical frameworks for therapeutic intervention. The most advanced of these is in the management of chronic pain.

The antinociceptive properties of Substance P (1-7) in various animal models of neuropathic pain strongly support the development of agonists for its receptor as a novel class of analgesics. diva-portal.org Given that current treatments for neuropathic pain have significant limitations, this represents a major area of unmet medical need. The development of orally bioavailable, small molecule agonists that mimic the effects of Substance P (1-7) could offer a new therapeutic strategy with a potentially favorable side-effect profile.

Another potential therapeutic avenue lies in modulating neuroinflammation. Substance P is a well-known pro-inflammatory molecule, and its antagonism is being explored in various inflammatory conditions. nih.gov Since Substance P (1-7) can antagonize the effects of Substance P, it is conceivable that agonists of the Substance P (1-7) receptor could have anti-inflammatory properties in the central nervous system. This could be relevant for neurodegenerative diseases with a significant neuroinflammatory component, such as multiple sclerosis and Alzheimer's disease.

Finally, the modulatory role of Substance P (1-7) on dopaminergic neurotransmission suggests its potential in treating disorders characterized by dopamine dysregulation, such as Parkinson's disease and substance use disorders. nih.govdiva-portal.org Further preclinical studies are warranted to explore the therapeutic efficacy of Substance P (1-7) mimetics in these conditions.

Q & A

Q. What are the optimal synthetic routes for producing Substance P (1-7) ditrifluoroacetate with high purity?

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm backbone connectivity and side-chain environments, and electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight (1014.06 g/mol). For NMR, deuterated solvents (e.g., D2O or DMSO-d6) and 2D experiments (COSY, HSQC) resolve overlapping signals. Discrepancies in chemical shifts (e.g., δ 7.8–8.2 ppm for histidine residues) indicate potential impurities .

Q. What is the biological role of Substance P (1-7) in neuropharmacological studies?

Substance P (1-7), a metabolite of Substance P, modulates neurokinin-1 receptor (NK1R) activity and exhibits anti-nociceptive and anti-inflammatory effects in preclinical models. Researchers use it to study pain pathways by measuring its inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cell assays. Dose-response curves (typically 1–100 nM) are generated to quantify efficacy .

Advanced Research Questions

Q. How does the ditrifluoroacetate counterion affect the stability and solubility of Substance P (1-7) in biological assays?

The ditrifluoroacetate salt enhances solubility in aqueous buffers (e.g., PBS, pH 7.4) by increasing ionic strength. Stability studies in serum (e.g., human or rodent) at 37°C show a half-life of ~2–4 hours, monitored via LC-MS. Degradation products (e.g., truncated peptides) are identified using tandem MS. For long-term storage, lyophilization at -80°C in amber vials prevents photodegradation .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities of Substance P (1-7)?

Discrepancies in NK1R binding (e.g., Ki values ranging from 0.5–5 nM) arise from assay variability. Standardize protocols by:

Q. How can researchers design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of this compound?

Utilize microdialysis in rodent models to measure cerebrospinal fluid (CSF) concentrations post-IV administration (1–10 mg/kg). LC-MS/MS quantifies peptide levels, while BBB integrity is confirmed with Evans Blue dye. Parallel pharmacokinetic studies (plasma T1/2, Cmax) correlate systemic exposure with CNS efficacy .

Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., [13C,2H3]-Substance P (1-7) ditrifluoroacetate) for tracer studies?

Isotope incorporation during SPPS requires Fmoc-protected labeled amino acids (e.g., [13C6]-Arg). Purification must exclude unlabeled byproducts, verified via high-resolution MS. Stability of labels in biological matrices is assessed using metabolic inhibitors (e.g., protease cocktails) .

Methodological Considerations

- Contradiction Analysis : Compare data across multiple assays (e.g., SPR vs. ITC for binding kinetics) to identify systematic errors .

- Advanced Characterization : Use circular dichroism (CD) spectroscopy to confirm secondary structure in buffer vs. membrane-mimetic environments (e.g., SDS micelles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.